2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid

Descripción general

Descripción

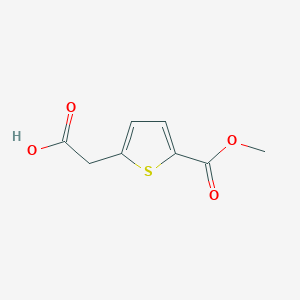

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid is a chemical compound with the molecular formula C8H8O4S and a molecular weight of 200.22 g/mol It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a methoxycarbonyl group attached to the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with thiophene-2-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl thiophene-2-carboxylate.

Bromination: The methyl thiophene-2-carboxylate is then brominated at the 5-position using bromine in acetic acid.

Grignard Reaction: The brominated compound undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is then carboxylated using carbon dioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with structures similar to 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid may exhibit anti-inflammatory and analgesic effects. The presence of the methoxycarbonyl group can enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

mPGES-1 Inhibitors

A study identified this compound as a suitable platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer therapies. Compounds derived from this structure demonstrated selective inhibitory activity against mPGES-1 in low micromolar ranges, suggesting potential therapeutic applications in treating inflammatory diseases and cancers .

Cell Cycle Regulation

In vitro studies on human lung carcinoma A549 cell lines revealed that derivatives of this compound could induce cell cycle arrest and apoptosis. Specifically, one derivative caused significant increases in subG0/G1 fractions, indicating necrosis or apoptosis effects after treatment .

Materials Science Applications

The unique properties of this compound also make it a candidate for applications in materials science:

Conductive Polymers

Due to its thiophene moiety, this compound can be integrated into conductive polymer systems. Thiophene derivatives are known for their electrical conductivity, making them valuable in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Building Blocks for Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the development of new materials with tailored properties for specific applications .

Mecanismo De Acción

The mechanism of action of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxylic acid: A precursor in the synthesis of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid.

Methyl thiophene-2-carboxylate: An intermediate in the synthetic route.

2-(5-Bromothiophen-2-yl)acetic acid: Another intermediate in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid is an organic compound characterized by its unique thiophene ring structure and a methoxycarbonyl group. Its molecular formula is C₈H₈O₄S, with a molecular weight of 200.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may exhibit anti-inflammatory and analgesic effects due to its structural properties.

Chemical Structure and Properties

The presence of the thiophene moiety and the methoxycarbonyl substituent enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. The carboxylic acid functional group is crucial for its reactivity, allowing it to participate in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₄S |

| Molecular Weight | 200.21 g/mol |

| Functional Groups | Carboxylic acid, thiophene, methoxycarbonyl |

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may interact with enzymes or receptors involved in inflammatory pathways. Specifically, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory conditions such as arthritis and cancer .

The mechanism by which this compound exerts its biological effects likely involves binding to mPGES-1, thereby inhibiting PGE2 production. This selectivity allows for the modulation of inflammatory responses without significantly affecting other important prostanoids, potentially reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance:

- In vitro Studies on Cell Lines :

-

Comparative Analysis :

- A comparative study highlighted the unique properties of this compound against other structurally similar compounds:

Compound Name Structural Features Biological Activity 2-Thiopheneacetic Acid Thiophene ring with carboxymethyl group Known allergen; less complex than target compound 5-Methylthiophene-2-carboxylic Acid Methyl group at 5-position Exhibits different solubility characteristics 3-Thiophenecarboxylic Acid Carboxylic acid at 3-position Different reactivity patterns compared to target 2-(Benzo[b]thiophen-2-yl)acetic Acid Benzo[b]thiophene structure Unique CYP1A2 inhibition not observed in others

Propiedades

IUPAC Name |

2-(5-methoxycarbonylthiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGNSHYUHXVVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596906 | |

| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142667-06-9 | |

| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.